molecular formula C7H4Br2N2S B7828929 4,6-Dibromo-2,1-benzothiazol-3-amine

4,6-Dibromo-2,1-benzothiazol-3-amine

Cat. No.: B7828929
M. Wt: 308.00 g/mol
InChI Key: VDEIJZJQYHDIFE-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,1-benzothiazol-3-amine is a brominated benzothiazole derivative offered as a high-purity solid for research and development applications. This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of more complex heterocyclic systems. Its molecular structure, featuring halogen substituents and an amine functional group, makes it a suitable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to generate diverse chemical libraries for screening. In research settings, this scaffold is of significant interest in medicinal chemistry for the design of novel bioactive molecules and in materials science for the development of organic electronic materials. Researchers utilize this compound to explore structure-activity relationships and to create new compounds with potential biological activity or unique optoelectronic properties. Please note: This product is intended for research purposes only within a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming the compound's identity and purity and for the safe handling and disposal of this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

4,6-dibromo-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEIJZJQYHDIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(SN=C21)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine in Glacial Acetic Acid

A mixture of 2-aminobenzothiazole and bromine (2.2 equivalents) in glacial acetic acid under reflux for 6–8 hours yields 4,6-Dibromo-2,1-benzothiazol-3-amine. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as both the electrophile and solvent. Key parameters include:

  • Temperature : 80–100°C to prevent side reactions like over-bromination.

  • Stoichiometry : Excess bromine (>2 equivalents) reduces yield due to tribrominated byproducts.

  • Workup : Quenching with ice water followed by neutralization with sodium bicarbonate isolates the crude product, which is purified via recrystallization (ethanol/water).

Yield : 65–75%.

Hydrobromic Acid-Mediated Bromination

An alternative employs hydrobromic acid (HBr) as a solvent and catalyst. In this method, 2-aminobenzothiazole reacts with bromine (2.1 equivalents) in 45% HBr under reflux for 3–4 hours. The acidic medium enhances bromine’s electrophilicity, accelerating substitution.

  • Advantages : Reduced side products compared to acetic acid systems.

  • Purification : Filtration and recrystallization from chloroform yield high-purity crystals.

Yield : 80–85%.

Mechanochemical Synthesis

Emerging approaches use solvent-free mechanochemical grinding to minimize waste. Zinc oxide nanoparticles catalyze the bromination of 2-aminobenzothiazole with N-bromosuccinimide (NBS) in a ball mill.

  • Conditions : 30 minutes of grinding at 25 Hz.

  • Stoichiometry : 2.2 equivalents of NBS ensure complete dibromination.

  • Efficiency : Avoids solvent use, achieving 70–75% yield.

Industrial-Scale Production

Large-scale synthesis prioritizes cost and safety. Continuous flow reactors enable precise control over bromine addition and temperature.

Flow Reactor Protocol

  • Reactants : 2-aminobenzothiazole and bromine dissolved in HBr.

  • Parameters :

    • Residence time: 20 minutes.

    • Temperature: 90°C.

    • Pressure: 2 bar to prevent bromine vaporization.

  • Output : 85% yield with >98% purity after inline filtration.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Purity
Bromine/Acetic AcidBr₂, CH₃COOHGlacial Acetic Acid80–100°C65–75%95%
HBr/BromineBr₂, HBr45% HBr100°C80–85%98%
Mechanochemical (NBS)NBS, ZnO nanoparticlesSolvent-freeAmbient70–75%97%
Flow ReactorBr₂, HBrHBr90°C85%98%

Optimization Strategies

Stoichiometric Control

Excess bromine (>2.2 equivalents) leads to 4,6,7-tribromo derivatives, necessitating precise dosing via automated pumps in industrial settings.

Catalytic Enhancements

Adding iron(III) bromide (FeBr₃, 5 mol%) in HBr-mediated reactions accelerates bromination, reducing reaction time to 2 hours with 88% yield.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting material.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves dibrominated products from mono- or tri-brominated impurities.

Challenges and Solutions

Over-Bromination

Cause : Excess bromine or prolonged reaction times.
Mitigation : Quenching with sodium thiosulfate after 4 hours limits tribromination.

Corrosive Reagents

Safety : HBr and bromine require corrosion-resistant reactors (e.g., Hastelloy).
Alternative : NBS in mechanochemical methods reduces corrosion risks.

Recent Advances

Photocatalytic Bromination

UV light (254 nm) activates bromine in dichloromethane, enabling room-temperature reactions with 75% yield.

Biocatalytic Approaches

Engineered bromoperoxidases selectively brominate 2-aminobenzothiazole, though yields remain low (50%) .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2,1-benzothiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4,6-Dibromo-2,1-benzothiazol-3-amine. These compounds have shown significant effectiveness against various gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) indicates that modifications in the benzothiazole scaffold can enhance antimicrobial efficacy.

Case Study: Antimicrobial Evaluation
A study synthesized several derivatives of 4,6-Dibromo-2,1-benzothiazol-3-amine and evaluated their antimicrobial activity. The results demonstrated that certain modifications led to increased potency against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.

1.2 Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In a study involving various benzothiazole derivatives, it was found that some compounds exhibited significant anticonvulsant activity in animal models . This activity is attributed to the ability of these compounds to modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Screening
In a controlled study using the maximal electroshock method on mice, specific derivatives of 4,6-Dibromo-2,1-benzothiazol-3-amine showed high protection rates against induced seizures, indicating their potential as therapeutic agents for epilepsy.

Materials Science Applications

2.1 Organic Semiconductor Synthesis
4,6-Dibromo-2,1-benzothiazol-3-amine serves as a building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices . The compound's bromine substituents enhance its electron transport capabilities.

Case Study: LED Fabrication
Research has demonstrated that incorporating 4,6-Dibromo-2,1-benzothiazol-3-amine into polymer matrices significantly improves the performance of organic light-emitting diodes (OLEDs). The devices exhibited higher efficiency and stability compared to those made with conventional materials.

Summary of Findings

The following table summarizes the applications of 4,6-Dibromo-2,1-benzothiazol-3-amine across various fields:

Application Area Activity Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against gram-negative bacteria
Anticonvulsant ActivitySignificant seizure protection in animal models
Materials ScienceOrganic Semiconductor SynthesisEnhances performance in OLEDs and photovoltaic devices

Mechanism of Action

The mechanism by which 4,6-Dibromo-2,1-benzothiazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzothiazole ring play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Properties/Reactivity Reference
4,6-Dibromo-2,1-benzothiazol-3-amine Benzothiazole Br (4,6); NH₂ (3) High halogen density; potential for nucleophilic substitution at Br sites
4,6-Difluoro-1,3-benzothiazol-2-amine Benzothiazole F (4,6); NH₂ (2) Lower molecular weight; enhanced electronegativity due to F
4,6-Dibromo-2,3-dichloroaniline Aniline Br (4,6); Cl (2,3); NH₂ (1) Steric hindrance from Cl; reduced aromatic conjugation
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole Br (2); phenyl (6) Bromine substitution at position 2; reactivity with secondary amines
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Tetrahydrobenzothiazole NH₂ (2,6); saturated ring Reduced aromaticity; increased solubility in polar solvents

Halogenation Effects

  • Bromine vs.
  • Positional Isomerism : Bromine at positions 4 and 6 (as in the target compound) may confer greater steric bulk compared to bromine at position 2 in imidazo-thiadiazole derivatives (), influencing regioselectivity in substitution reactions .

Heterocyclic Framework Variations

  • Benzothiazole vs.
  • Saturated vs. Aromatic Systems : The tetrahydrobenzothiazole derivative () lacks full aromatic conjugation, reducing UV absorption and photostability but improving solubility in aqueous media .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dibromo-2,1-benzothiazol-3-amine, and how are intermediates characterized?

  • Methodology : A common approach involves diazotization and coupling reactions. For example, diazotization of 2-aminobenzothiazole derivatives using sodium nitrite and sulfuric acid (0–5°C), followed by coupling with phenolic or benzoic acid derivatives in alkaline/acidic media. Key intermediates are characterized via melting points, elemental analysis, FT-IR, UV-Vis (λmax ~400–500 nm for azo derivatives), and 1H-NMR^1 \text{H-NMR} (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Precautions : Maintain strict temperature control during diazotization to avoid side reactions like diazo compound decomposition .

Q. How is the purity of 4,6-Dibromo-2,1-benzothiazol-3-amine validated in laboratory settings?

  • Methodology : Use a combination of chromatographic (TLC, HPLC) and spectroscopic techniques. For example, TLC with ethyl acetate/hexane (3:7) as a mobile phase to monitor reaction progress. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+), while elemental analysis ensures stoichiometric C/H/N/Br ratios .

Q. What are the key physicochemical properties critical for handling this compound?

  • Properties :

  • Melting Point : ~109–111°C (analogous benzoxadiazole derivatives) .
  • Solubility : Low in water; soluble in DMSO, DMF, or ethanol under heating.
  • Stability : Light-sensitive; store in amber vials at –20°C to prevent bromine substitution or degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for 4,6-Dibromo-2,1-benzothiazol-3-amine derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., antimicrobial enzymes) .
  • Case Study : DFT analysis of analogous compounds revealed dihedral angles (~78.3°) between aromatic and heterocyclic planes, influencing conjugation and reactivity .

Q. What strategies resolve contradictions in spectral data for brominated benzothiazoles?

  • Approach :

Cross-Validation : Compare 13C-NMR^{13} \text{C-NMR} shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions).

X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., bromine vs. chlorine) via single-crystal diffraction (analogous structures show centrosymmetric packing) .

Isotopic Labeling : Use 15N^{15} \text{N}-labeled intermediates to trace coupling reaction pathways .

Q. How is the biological activity of 4,6-Dibromo-2,1-benzothiazol-3-amine evaluated in drug discovery?

  • Protocols :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (96-well plate, 24 h incubation).
  • Enzyme Inhibition : Measure IC50_{50} against α-glucosidase or COX-2 using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity .

Q. What advanced techniques characterize crystalline or amorphous forms of this compound?

  • Techniques :

  • PXRD : Differentiate polymorphs via distinct diffraction peaks (e.g., 2θ = 15–30°).
  • DSC/TGA : Analyze thermal stability (decomposition onset ~200°C for benzothiazole analogs) .
  • Solid-State NMR : Resolve Br···N non-covalent interactions influencing crystal packing .

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